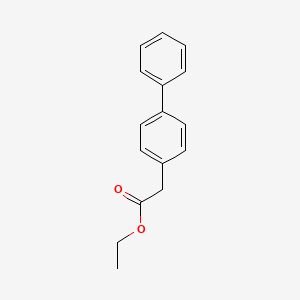

Felbinac ethyl

説明

特性

IUPAC Name |

ethyl 2-(4-phenylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPJLSILDPVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046160 | |

| Record name | Felbinac ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-23-8 | |

| Record name | Ethyl [1,1′-biphenyl]-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felbinac ethyl [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felbinac ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELBINAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Felbinac Ethyl

Introduction

Felbinac ethyl, a nonsteroidal anti-inflammatory drug (NSAID), is a prodrug that is metabolically converted to its active form, felbinac (4-biphenylacetic acid).[1][2][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its molecular interactions, the biochemical pathways it modulates, and the experimental methodologies used to validate its activity.

Felbinac is primarily utilized for the topical treatment of musculoskeletal conditions, such as muscle inflammation and arthritis, to alleviate pain and inflammation.[3][4] Its action is localized, which minimizes the systemic side effects often associated with oral NSAIDs.[4]

The Prodrug Advantage: Metabolic Activation

This compound itself is not the pharmacologically active agent. It is an ester derivative of felbinac, and upon administration, it undergoes hydrolysis by esterase enzymes present in tissues to yield the active compound, felbinac, and ethanol.[1][5] This prodrug strategy can enhance absorption before the enzymatic conversion to the active form.[1]

Pharmacokinetics and Metabolism of Felbinac

Once converted, felbinac is well-absorbed through the skin, achieving effective concentrations in the underlying tissues where it exerts its therapeutic effects.[4] Systemic absorption is minimal, which contributes to its favorable safety profile for topical applications.[4] Felbinac is metabolized in the liver, with the principal metabolite being 4'-hydroxyfelbinac.[6] The majority of the administered dose is excreted in the urine, primarily as this hydroxylated metabolite.[6]

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of felbinac, the active metabolite of this compound, is the inhibition of cyclooxygenase (COX) enzymes.[1][4] COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4][7]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.[7][8]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli.[7][8] Its expression is elevated during inflammation, and it is the primary target for the anti-inflammatory effects of NSAIDs.[7]

By inhibiting COX-1 and COX-2, felbinac blocks the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain (analgesic effect), and lowering fever (antipyretic effect).[1][4]

The Prostaglandin Synthesis Pathway and its Inhibition by Felbinac

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention by felbinac.

Caption: Inhibition of COX-1 and COX-2 by Felbinac.

Experimental Validation of the Mechanism of Action

The inhibitory effect of felbinac on COX enzymes and its resulting anti-inflammatory activity can be demonstrated and quantified through a series of well-established in vitro and in vivo experimental models.

In Vitro COX Inhibition Assay

The direct inhibitory activity of felbinac on COX-1 and COX-2 can be determined using a COX inhibitor screening assay. This assay measures the peroxidase activity of the COX enzyme.[9]

Experimental Protocol: Colorimetric COX (Ovine) Inhibitor Screening Assay

Causality: This protocol is designed to quantify the direct inhibition of purified COX-1 and COX-2 enzymes by a test compound. By measuring the appearance of an oxidized product, we can determine the rate of the peroxidase reaction, which is proportional to COX activity. The reduction in this rate in the presence of an inhibitor allows for the calculation of its inhibitory potency (IC50).

Step-by-Step Methodology: [9][10]

-

Reagent Preparation:

-

Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

-

Prepare a stock solution of heme in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer.

-

Prepare a stock solution of the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in an appropriate solvent.

-

Prepare stock solutions of ovine COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a stock solution of arachidonic acid in ethanol and dilute it in the assay buffer immediately before use.

-

Prepare serial dilutions of felbinac and a reference inhibitor (e.g., celecoxib, indomethacin) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.

-

Add the various concentrations of felbinac, the reference inhibitor, or DMSO (for the 100% activity control) to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[7]

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Add the colorimetric substrate (TMPD).

-

-

Data Acquisition and Analysis:

-

Monitor the appearance of oxidized TMPD by measuring the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.[9]

-

Calculate the percentage of inhibition for each concentration of felbinac.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the inhibition curve data using appropriate software.[8]

-

Workflow Diagram: In Vitro COX Inhibition Assay

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of NSAIDs.[11][12] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Causality: This in vivo model mimics the acute inflammatory response. The ability of a test compound to reduce the carrageenan-induced paw edema demonstrates its anti-inflammatory efficacy. This model is particularly sensitive to inhibitors of cyclooxygenase, as prostaglandins are key mediators in the later phase of this inflammatory response.[11][12]

Step-by-Step Methodology: [13][14]

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Divide the animals into experimental groups (e.g., control, vehicle, felbinac-treated, positive control).

-

-

Drug Administration:

-

Administer felbinac (typically as a topical gel or patch) or a reference NSAID (e.g., indomethacin, diclofenac) to the treated groups at a specified time before inducing inflammation.[13][15] The control group receives no treatment, and the vehicle group receives the formulation without the active drug.

-

-

Induction of Inflammation:

-

Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the percentage of paw edema for each animal at each time point.

-

Compare the paw edema in the treated groups to the control and vehicle groups to determine the anti-inflammatory effect.

-

The area under the time-course curve (AUEC) can also be calculated to represent the overall anti-inflammatory activity.[15]

-

Workflow Diagram: Carrageenan-Induced Paw Edema Model

Caption: Workflow for the carrageenan-induced paw edema model.

Quantitative Data Summary

The following table summarizes typical quantitative data that would be generated from the described experimental procedures.

| Parameter | Enzyme/Model | Typical Value | Reference |

| IC50 | Ovine COX-1 | 865.68 nM | [16] |

| IC50 | Ovine COX-2 | 976 nM | [16] |

| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats (oral administration, 60 mg/kg) | 62.44% inhibition at 3h | [16] |

| Analgesic Activity | Phenylquinone-induced writhing in mice (ED50) | 9.9 mg/kg | [17] |

Conclusion

The primary mechanism of action of this compound is attributable to its active metabolite, felbinac, which acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][4] This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The prodrug nature of this compound facilitates its topical application and localized activity, thereby minimizing systemic side effects.[1][4] The experimental protocols detailed in this guide provide a robust framework for the characterization of the anti-inflammatory and analgesic properties of felbinac and other NSAIDs.

References

- Vane, J. R. (2000). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 139, 23-34.

- What is the mechanism of Felbinac? (2024, July 17). Patsnap Synapse.

- Morris, C. J. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 22(1), 5.4.1-5.4.7.

- Mogil, J. S. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience, Chapter 9, Unit 9.27.

- Al-Ishaq, R. K., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 14(7), 814-823.

- 3-Biphenylylacetic acid. (n.d.). PubChem.

- do Nascimento, A. M. S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4301.

- Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(2), 269-275.

- Rowlinson, S. W., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 54(1), 2.1.1-2.1.21.

- This compound. (n.d.). AdisInsight.

- Analgesic. (n.d.). In Wikipedia.

- Posadas, I., et al. (2004). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology, 25(1), 5.4.1-5.4.9.

- Lee, H. S., et al. (2005). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. Biopharmaceutics & Drug Disposition, 26(1), 27-34.

- Lee, H. S., et al. (2005). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. Biopharmaceutics & Drug Disposition, 26(1), 27-34.

- Felbinac. (n.d.). In Wikipedia.

- Felbinac. (n.d.). PubChem.

- Kigasawa, K., et al. (2016). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Biological and Pharmaceutical Bulletin, 39(8), 1334-1341.

- Moore, R. A., et al. (1998). The topical NSAID felbinac versus oral NSAIDS: a critical review. British Journal of Clinical Practice, 52(2), 91-95.

- Gloor, B., et al. (1991). [Felbinac Gel for Treatment of Localized Extra-Articular Rheumatic Diseases--A Multicenter, Placebo Controlled, Randomized Study]. Zeitschrift fur Rheumatologie, 50(2), 109-113.

- Blobaum, A. L., & Marnett, L. J. (2007). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of Biological Chemistry, 282(22), 16375-16384.

- Ghattas, A., et al. (2018). Prodrug-Based Targeting Approach for Inflammatory Bowel Diseases Therapy: Mechanistic Study of Phospholipid-Linker-Cyclosporine PLA2-Mediated Activation. Molecules, 23(10), 2511.

- Shabat, D., et al. (2004). Prodrug Activation Gated by a Molecular “OR” Logic Trigger. Angewandte Chemie International Edition, 43(19), 2504-2507.

- Gasser, G., et al. (2018). The mechanism of activation of AF‐based prodrugs and state‐of‐the‐art... Angewandte Chemie International Edition, 57(40), 13114-13118.

- Scholl, J. H. G., et al. (2020). Cyclo-oxygenase selectivity and chemical groups of nonsteroidal anti-inflammatory drugs and the frequency of reporting hypersensitivity reactions: a case/noncase study in VigiBase. Fundamental & Clinical Pharmacology, 34(2), 241-249.

- Botting, R. M. (2006). Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. Journal of Physiology and Pharmacology, 57 Suppl 5, 113-124.

- Li, Y., et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Journal of Inflammation Research, 15, 2595-2611.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]

- 3. Felbinac - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Felbinac? [synapse.patsnap.com]

- 5. Buy this compound | 14062-23-8 [smolecule.com]

- 6. Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide on the Biological Activity of Felbinac Ethyl

Introduction

Felbinac ethyl, a phenylacetic acid derivative, is the ethyl ester prodrug of felbinac.[1][2] As a non-steroidal anti-inflammatory drug (NSAID), it is recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, and the in vitro and in vivo models used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for this compound, and its active metabolite felbinac, is the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and regulating renal blood flow.[4]

-

COX-2: An inducible enzyme that is upregulated by inflammatory stimuli and is the primary source of prostaglandins in inflammatory conditions.[4]

By inhibiting both COX-1 and COX-2, felbinac reduces the synthesis of prostaglandins, thereby mitigating the signs and symptoms of inflammation.[1][5] The active metabolite, felbinac, has demonstrated inhibitory activity against both COX-1 and COX-2, with IC50 values of 865.68 nM and 976 nM, respectively.[5]

Signaling Pathway of COX Inhibition

The inhibition of the COX pathway by felbinac is a critical step in its anti-inflammatory effect. The following diagram illustrates this process.

Caption: Inhibition of the Cyclooxygenase Pathway by Felbinac.

In Vitro Evaluation of Biological Activity

The anti-inflammatory activity of this compound can be quantified in vitro by assessing its ability to inhibit COX enzymes. A common method is the COX fluorescent inhibitor screening assay.

COX Fluorescent Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The enzyme converts a substrate to a fluorescent product, and the inhibition of this reaction by a test compound, such as felbinac, is quantified.[6][7]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[6]

-

Dilute ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.[6]

-

Prepare a solution of a fluorescent substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[7]

-

Prepare a solution of arachidonic acid.[6]

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of solvent.[6]

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Hemin, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of the this compound dilution.[7]

-

Background Wells: Add 160 µl of Assay Buffer, 10 µl of Hemin, 10 µl of ADHP, and 10 µl of solvent.[7]

-

Initiate the reaction by adding 10 µl of arachidonic acid to all wells.[7]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm after a 2-minute incubation at room temperature.[6][7]

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Caption: Workflow for COX Fluorescent Inhibitor Screening Assay.

In Vivo Assessment of Biological Activity

The anti-inflammatory and analgesic effects of this compound are evaluated in vivo using established animal models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of compounds.[8][9] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.[8]

Experimental Protocol:

-

Animal Grouping:

-

Group I: Vehicle Control (e.g., Saline).

-

Group II: this compound (test dose, administered orally or topically).

-

Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[8]

-

-

Procedure:

-

Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.[8]

-

Administer the vehicle, this compound, or positive control.

-

One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw to induce inflammation.[8][10]

-

Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[8]

-

-

Data Analysis:

-

Calculate the edema volume: Edema (mL) = Vₜ - V₀.[8]

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

A study comparing a 1% diclofenac patch to 3.5% and 0.5% felbinac patches in a rat carrageenan-induced paw edema model found that the diclofenac patch showed a higher edema suppression rate.[11]

Table 1: Representative Data from Carrageenan-Induced Paw Edema Assay

| Treatment Group | Dose | Mean Paw Volume Increase (mL) at 3h | % Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| This compound | 50 mg/kg | 0.42 ± 0.04 | 50.6% |

| Indomethacin | 10 mg/kg | 0.38 ± 0.03 | 55.3% |

Analgesic Activity: Randall-Selitto Test (Paw Pressure Test)

This test measures the pain threshold in response to a mechanical stimulus and is used to evaluate the efficacy of analgesics.[12][13] Inflammation is often induced to increase pain sensitivity.[12]

Experimental Protocol:

-

Animal Preparation and Grouping:

-

Procedure:

-

Data Analysis:

-

The increase in pain threshold in the treated groups is compared to the vehicle control group.

-

A study comparing the analgesic effects of various NSAID patches in a brewer's yeast-induced hyperalgesia model in rats demonstrated that a 3.5% felbinac patch significantly increased the pain threshold ratio compared to the control group at 3 hours after inflammation induction.[14]

Caption: In Vivo Experimental Workflow for this compound.

Pharmacokinetics and Metabolism

This compound is a prodrug that is hydrolyzed to its active metabolite, felbinac (4-biphenylacetic acid).[1][2] When administered topically, felbinac is well-absorbed through the skin, achieving effective concentrations in the underlying tissues.[3] This localized action helps to minimize the systemic side effects commonly associated with oral NSAIDs.[3] Following absorption, felbinac is metabolized in the liver, with 4'-hydroxyfelbinac being the principal metabolite, and is primarily excreted through the kidneys.[3][15]

Conclusion

This compound exerts its biological activity primarily through the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This mechanism underlies its potent anti-inflammatory and analgesic effects, which have been validated through established in vitro and in vivo models. The topical application of this compound allows for targeted delivery to the site of inflammation and pain, offering a favorable safety profile compared to systemically administered NSAIDs. This comprehensive understanding of its biological activity is crucial for its continued application in research and clinical settings for the management of musculoskeletal pain and inflammation.

References

- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (n.d.).

- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).

- Randall–Selitto test - Wikipedia. (n.d.).

- Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC - PubMed Central. (n.d.).

- Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).

- COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.).

- COX-2 Inhibitor Screening Kit (Fluorometric) - BioVision. (n.d.).

- What is the mechanism of Felbinac? - Patsnap Synapse. (2024, July 17).

- Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.).

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).

- This compound - AdisInsight - Springer. (n.d.).

- Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT. (n.d.).

- Pharmacokinetics, Safety, and Tolerability of Intravenous Felbinac Trometamol in Healthy Chinese Volunteers: A First-in-Human Single- and Multiple-Dose Escalation Phase I Study with a Randomized, Double-Blind, Placebo-Controlled Design | Semantic Scholar. (2025).

- COX Fluorescent Inhibitor Screening Assay Kit | Sapphire North America. (n.d.).

- Analgesic - Wikipedia. (n.d.).

- Felbinac | C14H12O2 | CID 3332 - PubChem - NIH. (n.d.).

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.).

- The Randall-Selitto paw pressure test, which measures the pain response... - ResearchGate. (n.d.).

- What in vivo models are used for pain studies? - Patsnap Synapse. (2025, May 27).

- 54 Analgesics Anti-inflammatory Drugs and Antipyretics. (n.d.).

- Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. (2025, August 9).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).

- Randall-Selitto test: a new approach for the detection of neuropathic pain after spinal cord injury - PubMed. (n.d.).

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5).

- Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, felbinac and indomethacin patches - PubMed. (n.d.).

- Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC - NIH. (n.d.).

- [Felbinac Gel for Treatment of Localized Extra-Articular Rheumatic Diseases--A Multicenter, Placebo Controlled, Randomized Study] - PubMed. (n.d.).

- Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed. (n.d.).

- Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System - PubMed. (n.d.).

- Cyclooxygenase inhibition: what should we do to resolve the confusion? An American perspective - PubMed. (n.d.).

- Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. (n.d.).

- Ameliorative Effects of Ethyl-Acetate Extract of Bidens pilosa on Oxidative Stress and Reproductive Impairment in Bisphenol A-Exposed Male Mice - F1000Research. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 14062-23-8 [smolecule.com]

- 3. What is the mechanism of Felbinac? [synapse.patsnap.com]

- 4. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. interchim.fr [interchim.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, felbinac and indomethacin patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randall–Selitto test - Wikipedia [en.wikipedia.org]

- 13. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Felbinac ethyl anti-inflammatory properties

An In-Depth Technical Guide to the Anti-Inflammatory Properties of Felbinac Ethyl

Abstract

This compound, an ethyl ester prodrug of felbinac, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class.[1][2] Primarily utilized in topical formulations, it is engineered to deliver targeted anti-inflammatory and analgesic effects directly at the site of musculoskeletal ailments, thereby minimizing systemic exposure and associated adverse effects.[3][4] This guide provides a comprehensive technical overview of its core mechanism of action, the established experimental protocols for validating its efficacy, and a summary of its quantitative anti-inflammatory performance. The central therapeutic action of this compound is derived from the inhibition of cyclooxygenase (COX) enzymes, a critical control point in the inflammatory cascade.[1][2][3]

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory activity of this compound is fundamentally rooted in the biochemical pathway of arachidonic acid metabolism. As a prodrug, this compound is hydrolyzed in tissue to its active form, felbinac, which then exerts its pharmacological effects.[2]

The Cyclooxygenase (COX) Pathway

Inflammatory stimuli, such as tissue injury, trigger the release of arachidonic acid from cell membrane phospholipids. The cyclooxygenase (COX) enzymes, existing as two key isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[3][5][6] This intermediate is then rapidly converted by terminal prostaglandin synthases into various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[7]

-

COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that mediate vital physiological functions, including gastric mucosal protection and platelet aggregation.[6]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory mediators. Its activity leads to the heightened production of prostaglandins that drive the classic signs of inflammation: pain, swelling, redness, and heat.[5][6]

Felbinac is a non-selective inhibitor, targeting both COX-1 and COX-2 enzymes.[2] By binding to the active site of these enzymes, it competitively blocks the access of arachidonic acid, thereby preventing the synthesis of prostaglandins.[2][3] This reduction in local prostaglandin concentrations is the primary mechanism responsible for its anti-inflammatory and analgesic effects.[1][3]

Figure 3: Workflow for Carrageenan-Induced Paw Edema Model.

Detailed Protocol: Carrageenan-Induced Paw Edema Model

[8][9][10]1. Animal Acclimatization: Acclimatize male Sprague-Dawley rats (180-220g) for at least one week under standard laboratory conditions. 2. Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V₀). 3. Grouping and Treatment: Randomly divide animals into a control group (receiving a placebo gel) and a treatment group (receiving the this compound gel formulation). Apply a standardized amount of the gel to the plantar surface of the right hind paw 1 hour before inducing inflammation. 4. Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. 5. Edema Measurement: Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. 6. Data Analysis:

- Calculate the volume of edema at each time point: Edema (mL) = Vt - V₀.

- Calculate the percentage of inhibition of edema for the treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Quantitative Efficacy Data

The following tables summarize representative data demonstrating the anti-inflammatory efficacy of felbinac formulations.

Table 1: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

| Treatment Group | Edema Volume at 4hr (mL, Mean ± SD) | Percentage Inhibition (%) | Reference |

| Control (Placebo) | 1.85 ± 0.55 | - | |

| Felbinac-Loaded Patch | 0.85 ± 0.40 | 54.05 | |

| Control (No Patch) | ~290 (AUEC) | - | |

| 3.5% Felbinac Patch | ~248 (AUEC) | ~14.5 |

*p<0.05 compared to the control group. AUEC = Area Under the Effect Curve.

The data consistently show that topical application of felbinac leads to a statistically significant reduction in inflammation compared to control groups in validated animal models.

This compound is a well-characterized NSAID whose therapeutic value is derived from a clear and potent mechanism of action: the non-selective inhibition of COX-1 and COX-2 enzymes. This inhibition directly curtails the production of pro-inflammatory prostaglandins at the site of application. Its formulation as a topical agent is a key design feature, enabling high local drug concentrations for effective pain and inflammation relief while significantly reducing the risk of systemic side effects commonly associated with oral NSAIDs. T[3][11][12]he efficacy of this compound is substantiated by robust in vitro and in vivo experimental models, which confirm its ability to suppress key inflammatory mediators and resolve acute inflammation.

References

- Smolecule. (n.d.). This compound | 14062-23-8.

- BenchChem. (n.d.). This compound.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Felbinac?

- Springer AdisInsight. (n.d.). This compound.

- Wikipedia. (n.d.). Analgesic.

- Leeb, B. (1994). [Topical felbinac in therapy of athletic injuries]. Fortschritte der Medizin, 112(6), 77–80.

- OpenModelica. (n.d.). Pharmacolibrary.Drugs.ATC.M.M02AA08.

- Mathies, U., et al. (1991). [Felbinac Gel for Treatment of Localized Extra-Articular Rheumatic Diseases--A Multicenter, Placebo Controlled, Randomized Study].

- BenchChem. (n.d.). Application Notes: Cell-Based Assay for Testing Felbinac's Anti-Inflammatory Activity.

- Lee, D. Y., et al. (2014). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. Archives of Pharmacal Research, 37(1), 136-143.

- ResearchGate. (n.d.). (PDF) Development And Evaluation Of Felbinac-Loaded Nanoparticle-Based Transdermal Patches For Sustained AntiInflammatory Therapy.

- Patsnap Synapse. (2024, June 27). What is Felbinac Trometamol used for?

- Journal of Pharmaceutical Research International. (2023).

- Kim, J. H., et al. (2013). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Archives of Pharmacal Research, 36(7), 896-903.

- BenchChem. (n.d.). The Genesis of a Topical NSAID: A Technical Guide to the Historical Development and Discovery of Felbinac.

- Kalgutkar, A. S., et al. (2012). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 287(6), 4224–4235.

- Rouzer, C. A., & Marnett, L. J. (2011). Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways. Chemical Reviews, 111(10), 5899–5921.

- Kim, D. W., et al. (2021). Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. Journal of Nanobiotechnology, 19(1), 195.

- Paza, E. H., et al. (2023). Effects of inhibition of 5-lipoxygenase and 12-lipoxygenase pathways on skeletal muscle fiber regeneration.

- Park, J. Y., et al. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical Immunology, 119(3), 229-40.

- Martel-Pelletier, J., et al. (2003). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy?

- Kuepper, M. K., et al. (2015). Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients.

- Gauffin, E., et al. (2020). Cyclo-oxygenase selectivity and chemical groups of nonsteroidal anti-inflammatory drugs and the frequency of reporting hypersensitivity reactions: a case/noncase study in VigiBase. Fundamental & Clinical Pharmacology, 34(2), 244–254.

- Pugh, S., et al. (1985). Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer. British Journal of Surgery, 72(12), 987–991.

- Minor, W., et al. (1997). Structure and mechanism of lipoxygenases. Biochimie, 79(11), 631–641.

- Botting, R. M. (2006). Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. Journal of Physiology and Pharmacology, 57 Suppl 5, 113–124.

- Dayer, J. M., et al. (1980). Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures. Experientia, 36(5), 577-9.

Sources

- 1. Buy this compound | 14062-23-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Felbinac? [synapse.patsnap.com]

- 4. [Topical felbinac in therapy of athletic injuries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic - Wikipedia [en.wikipedia.org]

- 6. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. theaspd.com [theaspd.com]

- 10. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Felbinac gel for treatment of localized extra-articular rheumatic diseases--a multicenter, placebo controlled, randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Felbinac Trometamol used for? [synapse.patsnap.com]

Introduction: The Rationale for a Prodrug Strategy

An In-Depth Technical Guide to Felbinac Ethyl as a Prodrug of Felbinac

Abstract

This technical guide provides a comprehensive overview of this compound, an ethyl ester prodrug of the non-steroidal anti-inflammatory drug (NSAID), Felbinac. The guide is intended for researchers, scientists, and professionals in drug development. It delves into the rationale behind the prodrug strategy, the mechanism of action involving enzymatic conversion, and detailed protocols for the preclinical evaluation of this compound. The document outlines methodologies for in vitro enzymatic hydrolysis, analytical quantification using HPLC, in vitro skin permeation studies with Franz diffusion cells, and in vivo assessment of anti-inflammatory activity using the carrageenan-induced paw edema model. The aim is to equip researchers with the necessary knowledge and protocols to investigate and develop topical drug delivery systems based on the this compound prodrug concept.

Felbinac: A Potent Topical NSAID with Limitations

Felbinac, or 4-biphenylacetic acid, is a well-established NSAID used for the topical treatment of musculoskeletal pain and inflammation.[1] Its therapeutic effects are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, the mediators of inflammation and pain.[1] Topical application of Felbinac is preferred to oral administration to minimize systemic side effects such as gastrointestinal disturbances.[2] However, the efficacy of topical Felbinac can be limited by its modest percutaneous absorption.

The Prodrug Concept: Overcoming Permeation Barriers

The skin's primary barrier, the stratum corneum, is lipophilic and restricts the passage of hydrophilic molecules. A common strategy to enhance the dermal delivery of drugs is the use of prodrugs.[3][4] A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions.[4] For topical delivery, a hydrophilic drug can be chemically modified to create a more lipophilic prodrug that can more readily permeate the stratum corneum.

This compound: A Lipophilic Prodrug for Enhanced Dermal Delivery

This compound is the ethyl ester derivative of Felbinac. This modification increases the lipophilicity of the parent molecule, with the aim of improving its penetration through the stratum corneum. Once in the viable epidermis, this compound is designed to be hydrolyzed by cutaneous enzymes to release the active drug, Felbinac, directly at the site of inflammation.

Mechanism of Action: From Prodrug to Active Pharmaceutical Ingredient

The Role of Cutaneous Esterases in Prodrug Activation

The bioconversion of this compound to Felbinac is a critical step for its pharmacological activity. This hydrolysis is catalyzed by esterases present in the skin.

Human skin expresses various metabolic enzymes, including carboxylesterases (CES), which are responsible for the hydrolysis of ester-containing compounds.[5] The two major isoforms are CES1 and CES2.[6][7] These enzymes are crucial for the activation of ester-based prodrugs in the skin.[5] Human carboxylesterase-2 (CES2) has been identified as a key enzyme in the percutaneous absorption and hydrolysis of chiral ester prodrugs.[8] The enzymatic action of these esterases on this compound cleaves the ester bond, releasing the active Felbinac and ethanol.

Pharmacological Action of Felbinac: COX Inhibition

Once released, Felbinac exerts its anti-inflammatory and analgesic effects by inhibiting the COX-1 and COX-2 enzymes.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, Felbinac reduces the production of these prostaglandins, thereby alleviating the symptoms of inflammation.

Mechanism of Felbinac's anti-inflammatory action.

Preclinical Evaluation of this compound: A Methodological Guide

In Vitro Enzymatic Hydrolysis of this compound

This assay is designed to determine the rate and extent of this compound conversion to Felbinac by esterases. Porcine liver esterase (PLE) is often used as a commercially available model enzyme due to its broad substrate specificity.[9] The hydrolysis reaction is monitored by measuring the decrease in this compound and the increase in Felbinac concentration over time using HPLC.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (10 mM) in a suitable organic solvent like acetonitrile.

-

Prepare a stock solution of Porcine Liver Esterase (1000 U/mL) in phosphate buffer (pH 7.4).

-

Prepare a phosphate buffer solution (100 mM, pH 7.4).

-

-

Enzymatic Reaction:

-

In a reaction vessel, add 980 µL of phosphate buffer.

-

Add 10 µL of the this compound stock solution to achieve a final concentration of 100 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the PLE stock solution (final concentration 10 U/mL).

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

-

Sample Collection and Analysis:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant for the concentrations of this compound and Felbinac using a validated HPLC method.

-

Workflow for in vitro enzymatic hydrolysis of this compound.

Quantification of this compound and Felbinac: HPLC-UV Analysis

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for the simultaneous quantification of this compound and Felbinac in biological matrices.[10] The method should be able to separate the two compounds with good resolution and sensitivity.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

For plasma or tissue homogenate samples, perform a protein precipitation step with acetonitrile followed by centrifugation.

-

Alternatively, use liquid-liquid extraction with a solvent like ethyl acetate for cleaner samples.[11]

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of this compound and Felbinac in the appropriate matrix.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentrations of this compound and Felbinac in the unknown samples by interpolating from the calibration curve.

-

In Vitro Skin Permeation Studies

The Franz diffusion cell is a widely used in vitro model to study the percutaneous absorption of topical formulations.[12] It consists of a donor chamber, a receptor chamber, and a membrane (excised human or animal skin) separating the two.[13] The amount of drug that permeates through the skin into the receptor fluid is measured over time.

-

Membrane Preparation:

-

Use excised human or animal (e.g., pig or rat) skin.

-

Carefully remove any subcutaneous fat and hair.

-

Cut the skin to the appropriate size to fit the Franz diffusion cells.

-

-

Franz Cell Assembly:

-

Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.

-

-

Application of Formulation and Sampling:

-

Apply a known amount of the this compound formulation to the skin surface in the donor chamber.

-

At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh receptor fluid to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of Felbinac (and this compound, if any has permeated without hydrolysis) using a validated HPLC method.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The topical NSAID felbinac versus oral NSAIDS: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Stereoselectivity of skin carboxylesterase metabolism]. | Semantic Scholar [semanticscholar.org]

- 9. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 10. dl.ndl.go.jp [dl.ndl.go.jp]

- 11. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discoveryjournals.org [discoveryjournals.org]

The Inhibitory Effect of Felbinac Ethyl on Prostaglandin Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the mechanism by which Felbinac ethyl, a non-steroidal anti-inflammatory drug (NSAID), modulates the biosynthesis of prostaglandins. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core biochemical pathways, details validated experimental protocols for quantifying inhibitory activity, and offers insights into the rationale behind methodological choices. We will explore the inhibition of cyclooxygenase (COX) enzymes, the primary targets of Felbinac, and present a comparative analysis of its activity. This guide is structured to provide both a foundational understanding and the practical knowledge required to investigate the anti-inflammatory properties of Felbinac and related compounds.

Introduction: The Role of Prostaglandins in Inflammation and the Mechanism of NSAIDs

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] A key class of signaling molecules that orchestrate and amplify the inflammatory cascade are the prostaglandins (PGs).[1] These lipid autacoids are involved in a myriad of physiological and pathological processes, including the mediation of pain, fever, and the classic signs of inflammation.[2]

Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[1][3] PGH2 is subsequently metabolized by various terminal synthases to produce a range of bioactive prostaglandins, including Prostaglandin E2 (PGE2), a principal mediator of inflammation.[4]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastrointestinal tract and maintaining normal platelet function.

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is the predominant source of prostaglandins at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.[2][5] The clinical efficacy and side-effect profile of a particular NSAID are largely determined by its relative selectivity for inhibiting COX-1 versus COX-2.[6]

This compound is an ester prodrug of Felbinac (biphenylacetic acid), an NSAID belonging to the arylacetic acid class.[7][8] It is primarily used in topical formulations to provide localized relief from pain and inflammation associated with musculoskeletal conditions.[8] Like other NSAIDs, the primary mechanism of action of Felbinac is the inhibition of COX enzymes.[7]

The Prostaglandin Synthesis Pathway and Point of Felbinac Inhibition

The synthesis of prostaglandins from arachidonic acid is a well-characterized enzymatic cascade. The diagram below illustrates this pathway and highlights the point of intervention for NSAIDs like Felbinac.

Quantitative Analysis of Felbinac's Inhibitory Activity

The potency and selectivity of an NSAID are critical parameters for its pharmacological characterization. These are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[9] A lower IC50 value signifies a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 provides a measure of the drug's selectivity.

The active metabolite of this compound, Felbinac (also known as 4-Biphenylacetic acid), has been shown to inhibit both COX-1 and COX-2.[7][10] The table below summarizes the in vitro inhibitory activity of Felbinac and provides a comparison with other commonly used NSAIDs.

| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Felbinac | 865.68[7][10] | 976[7][10] | 0.89[7] |

| Diclofenac | 76[7] | 26[7] | 2.92[7] |

| Ibuprofen | 12,000[7] | 80,000[7] | 0.15[7] |

| Indomethacin | 9[7] | 310[7] | 0.03[7] |

| Celecoxib | 82,000[11] | 6,800[11] | 12[11] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes (e.g., human, ovine). Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.[9]

Based on the available data, Felbinac is a non-selective COX inhibitor, with slightly greater potency towards COX-1.[7][10]

Experimental Protocols for Assessing COX Inhibition

To quantify the inhibitory effect of Felbinac on prostaglandin synthesis, several in vitro and ex vivo assays can be employed. This section provides detailed methodologies for three widely accepted approaches.

Purified Enzyme Inhibition Assay

This assay directly measures the effect of a compound on the activity of isolated COX-1 and COX-2 enzymes. It is a high-throughput method that is well-suited for screening and determining the intrinsic inhibitory potency of a drug.[12]

Causality Behind Experimental Choices:

-

Purified Enzymes: Using purified enzymes allows for the direct assessment of the inhibitor's interaction with its target, free from the complexities of cellular uptake, metabolism, and other signaling pathways.

-

Cofactors (Hematin, L-epinephrine): These are included to ensure optimal enzyme activity.[12]

-

Arachidonic Acid: This is the natural substrate for COX enzymes and is added to initiate the reaction.[12]

-

Quantification of PGE2: PGE2 is a stable and abundant prostaglandin, making it a reliable marker of COX activity.[13] ELISA is a highly sensitive and specific method for its quantification.

Experimental Workflow:

Step-by-Step Methodology:

-

Cell Culture:

-

Seed an appropriate cell line (e.g., human monocytes) in a 96-well plate at a suitable density.

-

Incubate the plate overnight to allow the cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of Felbinac in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Felbinac or vehicle.

-

Pre-incubate the cells with the compound for a period of time (e.g., 1 hour).

-

-

Inflammatory Stimulation:

-

To induce COX-2 expression, add an inflammatory stimulus such as LPS to the wells (except for the unstimulated control wells).

-

Incubate the plate for an extended period (e.g., 24 hours) to allow for COX-2 expression and PGE2 synthesis. [14]4. Sample Collection and PGE2 Quantification:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris. [15] * Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit. [15]5. Data Analysis:

-

Calculate the percentage of PGE2 synthesis inhibition for each concentration of Felbinac compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Human Whole Blood Assay

The human whole blood assay is an ex vivo method that closely mimics the in vivo physiological environment. It is considered a gold standard for assessing the COX-inhibitory activity of NSAIDs as it accounts for plasma protein binding and cell-cell interactions.

Causality Behind Experimental Choices:

-

Whole Blood: Using whole blood preserves the natural cellular composition and plasma proteins, providing a more accurate prediction of a drug's activity in the body.

-

COX-1 Activity Measurement: COX-1 activity is typically assessed by measuring the production of thromboxane B2 (TXB2), the stable metabolite of thromboxane A2, during blood clotting. This is because platelets, which are abundant in whole blood, constitutively express COX-1.

-

COX-2 Activity Measurement: COX-2 activity is measured by stimulating the whole blood with LPS to induce COX-2 expression in monocytes, and then quantifying the amount of PGE2 produced.

Experimental Workflow:

Step-by-Step Methodology:

-

Blood Collection:

-

Draw fresh venous blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

-

Compound Incubation:

-

Aliquot the blood into tubes.

-

Add various concentrations of Felbinac or vehicle (DMSO) to the tubes and incubate.

-

-

COX-1 Assay:

-

Allow the blood samples to clot at 37°C for a specified time (e.g., 1 hour).

-

Centrifuge the clotted blood to separate the serum.

-

Collect the serum and measure the concentration of TXB2 using an ELISA kit.

-

-

COX-2 Assay:

-

Data Analysis:

-

Calculate the percent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of Felbinac.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Conclusion

This compound exerts its anti-inflammatory and analgesic effects through the inhibition of prostaglandin synthesis by its active metabolite, Felbinac. This guide has detailed the underlying mechanism, which involves the non-selective inhibition of both COX-1 and COX-2 enzymes. The provided quantitative data situates Felbinac within the broader landscape of NSAIDs, highlighting its comparable potency to other drugs in its class.

The experimental protocols outlined—purified enzyme assays, cell-based assays, and the human whole blood assay—offer a robust framework for researchers to quantitatively assess the inhibitory effects of Felbinac and other compounds on the prostaglandin synthesis pathway. The choice of assay should be guided by the specific research question, with purified enzyme assays offering a direct measure of intrinsic potency and cell-based and whole blood assays providing more physiologically relevant data. By understanding and applying these methodologies, researchers can further elucidate the pharmacological properties of Felbinac and contribute to the development of more effective anti-inflammatory therapies.

References

- PGE2 ELISA Kit Technical Manual. Assay Genie. [Link]

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

- Human Prostaglandin E2 (PGE2) Elisa kit. AMSBIO. [Link]

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]

- Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. [Link]

- Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.

- Non-steroidal anti-inflamm

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Isoenzyme-specific cyclooxygenase inhibitors: a whole cell assay system using the human erythroleukemic cell line HEL and the human monocytic cell line Mono Mac 6. PubMed. [Link]

- Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC - NIH. [Link]

- Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. NIH. [Link]

- Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PubMed. [Link]

- Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PMC - NIH. [Link]

- In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Effect of cyclooxygenase inhibition on cholesterol efflux proteins and atheromatous foam cell transformation in THP-1 human macr. PubMed. [Link]

- Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflamm

- Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. NIH. [Link]

- NSAIDs Determination in Human Serum by GC-MS. MDPI. [Link]

- The human pharmacology of monocyte cyclooxygenase 2 inhibition by cortisol and synthetic glucocorticoids. PubMed. [Link]

- COX-2-dependent and independent effects of COX-2 inhibitors and NSAIDs on proatherogenic changes in human monocytes/macrophages. PubMed. [Link]

- Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene. PMC - NIH. [Link]

- Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. PubMed. [Link]

- Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]

- Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed - NIH. [Link]

- Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed. [Link]

- Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin P

- Prostaglandins and Inflammation. PMC - PubMed Central - NIH. [Link]

- Prostaglandins. Wikipedia. [Link]

- Prostaglandin E2. Wikipedia. [Link]

- Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.elabscience.com [file.elabscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Targets of Felbinac Ethyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Felbinac Ethyl in the Landscape of Anti-Inflammatory Therapeutics

This compound, an ethyl ester prodrug of felbinac (biphenylylacetic acid), is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in topical formulations for the localized relief of pain and inflammation associated with musculoskeletal disorders. Its efficacy stems from its ability to modulate key inflammatory pathways. This guide provides a comprehensive technical overview of the established and potential molecular targets of this compound, delving into the mechanistic underpinnings of its therapeutic effects. We will explore its primary mode of action through cyclooxygenase inhibition and further investigate potential secondary targets, including peroxisome proliferator-activated receptors (PPARs) and the modulation of cytokine signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the molecular pharmacology of this widely used NSAID.

Primary Molecular Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action of felbinac, the active metabolite of this compound, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Mechanism of COX Inhibition

Felbinac, like other traditional NSAIDs, is a reversible, competitive inhibitor of both COX-1 and COX-2[1]. It exerts its therapeutic effects by binding to the active site of the COX enzymes, thereby preventing the binding of the natural substrate, arachidonic acid. This blockade of the cyclooxygenase pathway leads to a significant reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), a potent inflammatory mediator.

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by felbinac directly impacts the prostaglandin synthesis pathway, a critical component of the inflammatory response.

Caption: Felbinac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Quantitative Analysis of COX Inhibition

| Compound | Target | IC50 (µM) |

| Biphenylylacetic Acid | COX-1 | 0.076 |

| Biphenylylacetic Acid | COX-2 | 0.026 |

Data sourced from a study on human peripheral monocytes[2].

These values indicate that biphenylylacetic acid is a potent inhibitor of both COX isoforms, with a slightly higher potency for COX-2. The COX-1/COX-2 ratio of approximately 2.9 suggests a relatively balanced inhibitory profile compared to highly COX-2 selective inhibitors[2].

Potential Secondary Molecular Targets

Beyond the well-established inhibition of COX enzymes, evidence suggests that NSAIDs can exert their effects through interactions with other molecular targets. These "off-target" effects may contribute to their overall therapeutic profile and, in some cases, their side effects.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and cellular differentiation[3]. Several studies have demonstrated that various NSAIDs can act as agonists for PPARs, particularly PPAR-γ[4].

While direct experimental evidence for the interaction of felbinac or this compound with PPARs is currently lacking, the structural similarities to other NSAIDs that are known PPAR-γ agonists suggest that this is a plausible secondary mechanism of action. Activation of PPAR-γ by NSAIDs has been shown to exert anti-inflammatory effects independent of COX inhibition, primarily through the transrepression of pro-inflammatory genes.

Caption: Putative activation of PPAR-γ by Felbinac, leading to anti-inflammatory effects.

Modulation of Cytokine Signaling

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key drivers of the inflammatory response in conditions like rheumatoid arthritis. Some NSAIDs have been shown to modulate the production and signaling of these cytokines, often through the inhibition of the NF-κB signaling pathway.

Although specific quantitative data on the effect of this compound on TNF-α and IL-6 release is not extensively documented, it is plausible that, like other NSAIDs, it may attenuate the production of these pro-inflammatory cytokines. This effect could be a downstream consequence of COX inhibition, as prostaglandins can induce cytokine production, or it could result from direct interference with signaling pathways like NF-κB. The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition would lead to a broad anti-inflammatory effect.

Caption: Potential inhibition of the NF-κB pathway by Felbinac, reducing cytokine production.

Experimental Protocols for Target Validation

To rigorously investigate the molecular targets of this compound, a series of well-defined experimental protocols are essential. The following methodologies provide a framework for the validation of its interaction with COX enzymes, PPARs, and its influence on cytokine release.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of felbinac (the active metabolite) on COX-1 and COX-2 activity.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Arachidonic acid is used as the substrate.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture containing assay buffer, heme cofactor, and a detection probe (e.g., a fluorometric or colorimetric probe) is prepared.

-

The COX enzyme is added to the wells.

-

Serial dilutions of felbinac (and a positive control, such as celecoxib for COX-2 or SC-560 for COX-1) are added to the respective wells.

-

The plate is pre-incubated to allow for inhibitor binding.

-

The reaction is initiated by the addition of arachidonic acid.

-

-

Data Acquisition and Analysis:

-

The rate of product formation is measured over time using a plate reader (fluorometer or spectrophotometer).

-

The percentage of inhibition for each concentration of felbinac is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Workflow Diagram:

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: PPAR-γ Agonist Activity Assay (Cell-Based Reporter Assay)

This protocol describes a cell-based reporter gene assay to assess the ability of a compound to activate PPAR-γ.

Objective: To determine if felbinac can function as a PPAR-γ agonist.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T or HepG2) is cultured.

-

Cells are co-transfected with two plasmids:

-

An expression vector for the PPAR-γ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

-

Compound Treatment:

-

After transfection, the cells are treated with various concentrations of felbinac.

-

A known PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

-

Luciferase Assay:

-

Following an incubation period, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer.

-

-

Data Analysis:

-

The fold activation of luciferase expression is calculated for each concentration of felbinac relative to the vehicle control.

-

The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

-

Protocol 3: Cytokine Release Assay (ELISA)

This protocol details the use of an enzyme-linked immunosorbent assay (ELISA) to measure the effect of a compound on cytokine release from immune cells.

Objective: To quantify the effect of this compound on the release of TNF-α and IL-6 from stimulated macrophages.

Methodology:

-

Cell Culture and Stimulation:

-

A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured.

-

The cells are pre-treated with various concentrations of this compound.

-

The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

-

Supernatant Collection:

-

After an appropriate incubation period, the cell culture supernatant is collected.

-

-

ELISA Procedure:

-

A commercially available ELISA kit for TNF-α or IL-6 is used.

-

The supernatant samples and standards are added to the antibody-coated wells of the ELISA plate.

-

A series of incubation and washing steps are performed according to the kit's instructions, involving the addition of detection antibodies and a substrate.

-

-

Data Acquisition and Analysis:

-

The absorbance is read using a microplate reader.

-

A standard curve is generated, and the concentration of the cytokine in each sample is determined.

-

The percentage of inhibition of cytokine release by this compound is calculated relative to the LPS-stimulated control.

-

Conclusion and Future Directions

This compound's primary therapeutic action is unequivocally linked to the inhibition of COX-1 and COX-2 by its active metabolite, felbinac. The quantitative data for biphenylylacetic acid confirms its potent activity against both isoforms. However, the exploration of secondary molecular targets presents an exciting frontier for a more nuanced understanding of its pharmacological profile.